3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

説明

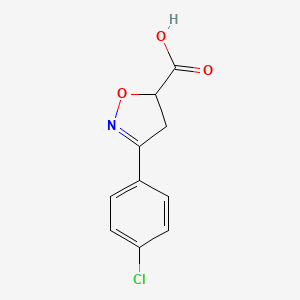

Chemical Structure: 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 109888-59-7) is a bicyclic isoxazole derivative featuring a 4-chlorophenyl substituent at position 3 and a carboxylic acid group at position 3. Its molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol .

特性

IUPAC Name |

3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHKAMWMJDAWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Synthesis Methods

Synthesis via Nitrile Oxide Cycloaddition

This is the most well-documented and efficient route for preparing 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, involving a two-step process: formation of the methyl ester followed by hydrolysis.

Preparation of Methyl 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Reagents:

- 4-Chlorophenylhydroxamoyl chloride (1.9 g)

- Methyl acrylate (0.9 g)

- Triethylamine (1.1 g)

- Tetrahydrofuran (20 ml)

Procedure:

- Dissolve 4-Chlorophenylhydroxamoyl chloride (1.9 g) and methyl acrylate (0.9 g) in 20 ml of tetrahydrofuran.

- Add triethylamine (1.1 g) dropwise at 0-5°C over a period of 10 minutes.

- Allow the reaction mixture to stir for 3 hours at room temperature.

- Pour the reaction mixture into water and extract with toluene.

- Wash the extracted solution with aqueous sodium chloride solution.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Recrystallize from ethanol to obtain pure methyl ester (1.9 g, 82% yield, mp 70-73°C).

The 1,3-dipolar cycloaddition reaction proceeds with high regioselectivity, yielding predominantly the 5-substituted isoxazoline product. This selectivity is controlled by both electronic and steric factors, with the electron-withdrawing carboxylate group directing the cycloaddition.

Hydrolysis to this compound

Reagents:

- Methyl 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (2.3 g)

- Acetone (20 ml)

- Water (10 ml)

- p-Toluenesulfonic acid (0.2 g)

Procedure:

- Dissolve methyl 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (2.3 g) in 20 ml of acetone.

- Add 10 ml of water and 0.2 g of p-Toluenesulfonic acid.

- Reflux the mixture by heating for 6 hours.

- Pour the reaction mixture into water after completion.

- Filter the precipitated crystals, wash with water, and dry to obtain crude product.

- Recrystallize from benzene to yield pure this compound (1.8 g, 81% yield, mp 168.5-169.5°C).

The hydrolysis occurs under mild acidic conditions, which selectively cleaves the methyl ester without affecting the isoxazoline ring structure. The reaction proceeds cleanly with minimal side products, making it suitable for large-scale preparations.

Silver-Mediated Radical Cyclization Approach

An alternative approach involves silver-mediated radical cyclization, which has been demonstrated for similar isoxazoline structures.

Reagents:

- 2-Chloro-1-(4-chlorophenyl)ethanone oxime

- Suitable acrylate or acrylate derivative

- Silver carbonate (Ag₂CO₃)

- Potassium carbonate (K₂CO₃)

- Appropriate solvent system

Procedure:

- Combine the oxime and acrylate derivative in the presence of Ag₂CO₃ and K₂CO₃.

- Stir the reaction mixture at appropriate temperature until completion.

- Filter the reaction mixture and wash with diethyl ether.

- Process the combined organic extracts with standard workup procedures.

- Purify by column chromatography to obtain the desired product.

This method can produce yields of 85-94% for related isoxazoline derivatives. The reaction mechanism involves radical intermediates generated by silver catalysis, which facilitates cyclization to form the isoxazoline ring.

Base-Catalyzed Condensation Approach

A condensation approach using readily available starting materials has been described for similar dihydroisoxazole derivatives.

Reagents:

- 4-Chlorobenzaldehyde derivatives

- Appropriate nitrogen-containing compounds

- Base catalyst

- Suitable solvent system

Procedure:

- Prepare the reaction mixture containing aldehyde derivative and nitrogen-containing reactant.

- Add the base catalyst and stir under controlled conditions.

- Monitor by TLC until reaction completion.

- Remove solvent under reduced pressure.

- Filter the reaction mixture through a sintered funnel and wash with a mixture of ethyl acetate and cold water.

- Extract with ethyl acetate, wash with water and brine.

- Dry over anhydrous Na₂SO₄ and concentrate.

- Purify by column chromatography using ethyl acetate-petroleum ether as eluent.

This method can produce yields of 75-79% for this compound derivatives.

Purification and Characterization

Purification Techniques

Multiple purification strategies are employed to obtain high-purity this compound:

Recrystallization : The methyl ester intermediate is typically recrystallized from ethanol, while the final carboxylic acid is recrystallized from benzene.

Column Chromatography : For complex reaction mixtures or when higher purity is required, column chromatography using silica gel (60-120 mesh) with appropriate solvent systems (ethyl acetate/petroleum ether or toluene) is effective.

Extraction and Washing : Sequential extraction with organic solvents followed by washing with aqueous solutions helps remove impurities before final purification steps.

Spectroscopic and Analytical Characterization

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | IR Spectroscopy (KBr, cm⁻¹) | ¹H NMR (CDCl₃, ppm) | Melting Point (°C) |

|---|---|---|---|

| Methyl 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | 3070, 2960, 1760, 1600, 1490, 1220, 1030, 900, 830 | 3.62 (2H, d, J=9Hz), 3.83 (3H, s), 5.20 (1H, t, J=9Hz), 7.38 (2H, d, J=9Hz), 7.62 (2H, d, J=9Hz) | 70-73 |

| This compound | 3200-2800, 1740, 1605, 1415, 1230, 1110, 900, 830 | Not fully detailed in available literature | 168.5-169.5 |

| 3-(4-Dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester | Similar to methyl ester with variations | Includes characteristic isoxazoline and aromatic signals | 38-43 |

IR Spectroscopy

The IR spectrum of this compound exhibits several characteristic absorption bands:

Derivatives and Further Transformations

The this compound serves as a versatile intermediate for further transformations, particularly through functionalization of the carboxylic acid group.

Ester Derivatives

Various ester derivatives can be prepared from the carboxylic acid:

Reagents:

- This compound (2.2 g)

- Thionyl chloride (1.4 g)

- Appropriate alcohol (e.g., isopropyl alcohol, 0.7 g)

- Pyridine (0.8 g)

- Benzene/toluene as solvent

Procedure:

- Combine the carboxylic acid with benzene and thionyl chloride.

- Reflux for 30 minutes, then concentrate under reduced pressure.

- Dissolve the residue in toluene and add the desired alcohol.

- Add pyridine at 0-10°C and react for 1 hour at room temperature.

- Wash with dilute aqueous hydrochloric acid solution and water.

- Concentrate and purify by silica gel column chromatography.

This method provides access to various ester derivatives with yields typically ranging from 75-92%.

Amide Derivatives

Amides of this compound can be prepared through similar methods:

Procedure A1 (for tertiary amines):

- Prepare the acid chloride as described above.

- React with the appropriate amine in the presence of base.

- Purify using standard techniques to obtain the amide derivative.

Procedure A2 (alternative method):

Scale-up Considerations

For industrial or large-scale preparation, several factors must be considered:

Reagent Selection : The nitrile oxide cycloaddition route is often preferred due to its reliability and consistent yields.

Safety Considerations : When scaling up, particular attention must be paid to the exothermic nature of the cycloaddition reaction. Controlled addition of reactants and efficient temperature management are essential.

Purification Strategy : For large-scale production, recrystallization is typically more cost-effective than column chromatography. The hydrolysis step can be optimized to minimize the use of chromatographic purification.

Green Chemistry Aspects : Recent developments focus on more environmentally friendly approaches, such as:

- Using mechanochemical techniques instead of solution-based methods

- Employing recyclable catalysts

- Reducing solvent usage through optimized processes

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings.

科学的研究の応用

3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives

- 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 522615-28-7): Molecular Weight: 209.18 g/mol. Activity: Limited data, but fluorinated analogs often show enhanced metabolic stability .

3-(2-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 842973-70-0):

Trifluoromethylphenyl Derivative

- 3-(4-Trifluoromethylphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Molecular Weight: 259.20 g/mol. Key Difference: The electron-withdrawing CF₃ group increases lipophilicity and may enhance membrane permeability. Activity: Not explicitly reported, but trifluoromethyl groups often improve pharmacokinetic profiles .

Hydroxyphenyl Derivative

- 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 712347-85-8): Molecular Weight: 207.18 g/mol.

Modifications to the Isoxazole Core

Ethyl-Substituted Isoxazole

- 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS: 1408652-34-5):

Oxadiazole Hybrid

- 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid (CAS: 1373156-28-5):

- Molecular Weight : 501.92 g/mol.

- Complex Hybrid Structure : Incorporation of oxadiazole may confer dual-target activity (e.g., antihypertensive and anti-inflammatory) but complicates synthesis .

生物活性

3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an isoxazole ring, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 227.63 g/mol. Its structure can be represented as follows:

Research indicates that the biological activity of this compound likely involves interactions with specific molecular targets. These interactions may modulate enzyme or receptor activity, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could act as a modulator of neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

- Fungicidal Activity : The compound has demonstrated significant antifungal activity against strains such as Fusarium culmorum and Botrytis cinerea .

| Pathogen | Activity |

|---|---|

| Fusarium culmorum | Effective |

| Botrytis cinerea | Effective |

| Alternaria alternata | Moderate |

Cytotoxicity

In vitro studies have shown that the compound exhibits cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity was assessed using standard assays such as MTT and trypan blue exclusion.

- Cytotoxicity Results :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 20.5 |

These results indicate that the compound has potential as an anticancer agent.

Case Studies

- Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of various isoxazole derivatives, including this compound. The study reported promising results in inhibiting tumor growth in xenograft models .

- Evaluation of Antifungal Properties : A comprehensive evaluation was conducted on the antifungal properties of the compound against multiple fungal strains. The results indicated that it could serve as a potential lead for developing new antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。